molecular formula C16H29NO2Si B1442116 3-Methoxy-4-triisopropylsilanyloxy-phenylamine CAS No. 892870-41-6

3-Methoxy-4-triisopropylsilanyloxy-phenylamine

Cat. No.: B1442116
CAS No.: 892870-41-6
M. Wt: 295.49 g/mol
InChI Key: JJIKJZWPFBTFGQ-UHFFFAOYSA-N
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Description

3-Methoxy-4-triisopropylsilanyloxy-phenylamine is a chemical compound with the molecular formula C16H29NO2Si and a molecular weight of 295.49 g/mol.

Preparation Methods

The synthesis of 3-Methoxy-4-triisopropylsilanyloxy-phenylamine typically involves the reaction of 3-methoxy-4-hydroxyaniline with triisopropylsilyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The product is then purified using standard techniques such as column chromatography .

Chemical Reactions Analysis

3-Methoxy-4-triisopropylsilanyloxy-phenylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert quinones back to hydroquinones using reducing agents like sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions are facilitated by the presence of the methoxy and triisopropylsilanyloxy groups, which activate the aromatic ring towards electrophiles.

Scientific Research Applications

3-Methoxy-4-triisopropylsilanyloxy-phenylamine has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmacophore in drug design.

    Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Methoxy-4-triisopropylsilanyloxy-phenylamine involves its interaction with specific molecular targets and pathways. The methoxy and triisopropylsilanyloxy groups play a crucial role in modulating the compound’s reactivity and binding affinity to target molecules . These interactions can lead to various biological effects, depending on the specific context and application .

Comparison with Similar Compounds

3-Methoxy-4-triisopropylsilanyloxy-phenylamine can be compared with other similar compounds, such as:

    3-Methoxy-4-hydroxyaniline: Lacks the triisopropylsilanyloxy group, resulting in different reactivity and applications.

    4-Methoxy-3-triisopropylsilanyloxy-phenylamine: Positional isomer with potentially different chemical properties and applications.

    3-Methoxy-4-trimethylsilanyloxy-phenylamine: Similar structure but with a trimethylsilyl group instead of triisopropylsilyl, leading to variations in steric and electronic effects.

Properties

IUPAC Name

3-methoxy-4-tri(propan-2-yl)silyloxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29NO2Si/c1-11(2)20(12(3)4,13(5)6)19-15-9-8-14(17)10-16(15)18-7/h8-13H,17H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJIKJZWPFBTFGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OC1=C(C=C(C=C1)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29NO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Dissolve triisopropyl-(2-methoxy-4-nitro-phenoxy)-silane (95.7 g, 294.0 mmol) in EtOH (1800 mL) and add 5% Pd/C (10.0 g). Hydrogenate the slurry at room temperature under 50 psi hydrogen for 8 h. Filter the slurry through a pad of Celite® and rinse with EtOH. Concentrate the filtrate in vacuo to give a brown oil. Purify by flash chromatography, using a gradient from 100% hexanes to 20% EtOAc/hexanes, to give the title compound as a brown solid (67.4 g, 77.6% yield). MS (ES+) 296.2 (M+1)+.
Name
triisopropyl-(2-methoxy-4-nitro-phenoxy)-silane
Quantity
95.7 g
Type
reactant
Reaction Step One
Name
Quantity
1800 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 g
Type
catalyst
Reaction Step Three
Yield
77.6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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